molecular formula C15H8ClN3O2S B11613543 (6Z)-3-(2-chlorophenyl)-6-(furan-2-ylmethylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(2-chlorophenyl)-6-(furan-2-ylmethylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11613543
M. Wt: 329.8 g/mol
InChI Key: ORIADMAQNQXNOF-WQLSENKSSA-N
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Description

(6Z)-3-(2-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(2-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final triazolothiazole product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(2-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(6Z)-3-(2-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of (6Z)-3-(2-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In cancer research, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-3-(2-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE stands out due to its triazolothiazole core, which imparts unique chemical reactivity and biological activity. Its combination of a chlorophenyl group and a furan ring further enhances its versatility and potential for various applications.

Properties

Molecular Formula

C15H8ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

(6Z)-3-(2-chlorophenyl)-6-(furan-2-ylmethylidene)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C15H8ClN3O2S/c16-11-6-2-1-5-10(11)13-17-18-15-19(13)14(20)12(22-15)8-9-4-3-7-21-9/h1-8H/b12-8-

InChI Key

ORIADMAQNQXNOF-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=CO4)/S3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C(=O)C(=CC4=CC=CO4)S3)Cl

Origin of Product

United States

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